1-(4-Ethoxyphenyl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone

Description

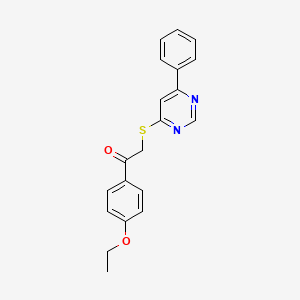

1-(4-Ethoxyphenyl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone is a heterocyclic compound featuring a pyrimidine core substituted with a phenyl group at position 6 and a thioether-linked ethanone moiety at position 3. The ethanone group is further substituted with a 4-ethoxyphenyl ring, contributing to its unique electronic and steric properties. This structure is characteristic of bioactive molecules, as pyrimidine derivatives are known for their roles in medicinal chemistry, including antimicrobial, anticancer, and antiparasitic activities .

Key structural attributes:

- Pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2.

- Thioether linkage (-S-): Connects the pyrimidine ring to the ethanone group, enhancing stability and influencing redox properties.

- 4-Ethoxyphenyl group: An electron-donating substituent that may improve solubility and modulate receptor interactions.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-2-24-17-10-8-16(9-11-17)19(23)13-25-20-12-18(21-14-22-20)15-6-4-3-5-7-15/h3-12,14H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIPZDWYDBWOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the ethoxyphenyl component. This can be achieved through the Williamson ether synthesis, where an ethyl halide reacts with phenol under basic conditions. The resulting ethoxyphenyl compound is then subjected to further reactions to introduce the pyrimidinyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: The thioether group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Thioethers, sulfides.

Scientific Research Applications

1-(4-Ethoxyphenyl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: The compound's unique properties make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 1-(4-Ethoxyphenyl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target system.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the pyrimidine ring, aromatic groups, and linkage types. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact on Activity :

- Electron-withdrawing groups (e.g., nitro in Compound 7 ) enhance antiplasmodial activity, surpassing chloroquine (pIC50 = 7.55 vs. 8.21) .

- Electron-donating groups (e.g., ethoxy or methoxy) may improve solubility but reduce electrophilic interactions with targets.

Thioether vs. Sulfonyl Linkages :

- Thioethers (as in the title compound) offer greater metabolic stability compared to sulfonyl groups (e.g., triazole derivatives in ), which are prone to oxidation .

Heterocyclic Core Variations :

- Pyrimidine-based compounds (e.g., –12) exhibit broader antifungal and antibacterial activities than triazole or indole derivatives .

Physicochemical Data:

Biological Activity

1-(4-Ethoxyphenyl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure consisting of an ethoxyphenyl group and a phenylpyrimidinyl group linked by a thioether bond. Its chemical formula is , and it possesses a molecular weight of 288.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Molecular Targets : The compound may interact with enzymes or receptors that exhibit binding sites for sulfanyl or pyrimidinyl groups.

- Pathways Involved : It is suggested that the compound modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, indicating its potential as an anti-inflammatory and anticancer agent.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) cells. The compound exhibited an IC50 value comparable to standard chemotherapeutic agents, indicating potent anticancer activity.

Table 1: Cytotoxic Activity Against HepG2 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | X.XX | Induction of apoptosis via p53 pathway |

| Staurosporine | 5.07 | Protein kinase inhibition |

| 5-Fluorouracil | 5.18 | Antimetabolite |

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammatory markers in preclinical models. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are critical in chronic inflammatory diseases.

Study on HepG2 Cells

In a study evaluating the cytotoxic effects of the compound on HepG2 cells, treatment resulted in a significant increase in apoptosis markers and a decrease in cell viability. Flow cytometry analysis revealed that the compound induced cell cycle arrest at the G2/M phase and increased the expression of pro-apoptotic genes such as p53 and Caspase 3.

In Vivo Studies

In vivo experiments using SEC (solid Ehrlich carcinoma) tumor-bearing mice demonstrated that treatment with the compound resulted in reduced tumor volume and improved hematological parameters compared to untreated controls. The tumor inhibition ratio was significantly higher than that observed with standard treatments.

Table 2: In Vivo Effects on Tumor Volume

| Treatment | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Inhibition Ratio (%) |

|---|---|---|---|

| Control | 5802 | 5802 | 0 |

| Compound | 5802 | 2766 | 52.3 |

| 5-FU | 5802 | 4177 | 28.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.